molecular formula C15H21NO3 B13255429 tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate

tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate

Cat. No.: B13255429
M. Wt: 263.33 g/mol
InChI Key: OXJWRDGHVBHHEL-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acylating agent. One common method is the reaction of tert-butyl carbamate with 2-methyl-3-oxo-2-phenylpropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate can undergo oxidation reactions, particularly at the phenyl ring or the carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate is widely used in organic synthesis as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology: In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It aids in the stabilization of intermediate compounds during the synthesis process.

Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide drugs. Its stability and ease of removal make it an ideal protecting group in drug synthesis.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules.

Comparison with Similar Compounds

    tert-Butyl carbamate: Another common protecting group for amines, but without the phenyl and oxo groups.

    Benzyl carbamate: Used similarly as a protecting group but requires different conditions for removal.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis with a different removal mechanism involving base.

Uniqueness: tert-Butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. The presence of the phenyl and oxo groups adds to its versatility in synthetic applications, making it a preferred choice in certain complex syntheses.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl N-(2-methyl-3-oxo-2-phenylpropyl)carbamate

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(18)16-10-15(4,11-17)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)

InChI Key

OXJWRDGHVBHHEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C=O)C1=CC=CC=C1

Origin of Product

United States

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